5-Fluoro-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine
Description
Properties
IUPAC Name |
4-[4-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4S/c1-13-23-18(12-27-13)14-2-4-17(5-3-14)29(25,26)24-8-6-16(7-9-24)28-19-21-10-15(20)11-22-19/h2-5,10-12,16H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTRXDZKYGKIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)OC4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole Ring Formation
The 2-methyl-1,3-oxazol-4-yl moiety is synthesized via the Robinson-Gabriel cyclization. A thiourea derivative (1a) reacts with ethyl acetoacetate (1b) in acetic anhydride under reflux to form the oxazole core (1c). This method achieves yields of 68–75% and is preferred for its regioselectivity.
Reaction Conditions :
- Ethyl acetoacetate (1.2 eq), thiourea derivative (1 eq), acetic anhydride (5 eq)
- Reflux at 120°C for 6 hours
- Quenching with ice-water followed by extraction with dichloromethane
Sulfonation and Chlorination
The benzene ring is sulfonated using chlorosulfonic acid (2a) at 0–5°C to introduce the sulfonic acid group (2b), which is subsequently converted to sulfonyl chloride (2c) with phosphorus pentachloride (PCl5).
Data Table 1: Sulfonation Optimization
| Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| ClSO3H | 0–5 | 82 | 95 |
| H2SO4/SO3 | 25 | 65 | 88 |
Functionalization of Piperidine
Introduction of the Sulfonyl Group
The piperidine ring (3a) undergoes sulfonylation with 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride (2c) in dichloromethane (DCM) using triethylamine (TEA) as a base. This step affords 1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidine (3b) in 89% yield.
Key Considerations :
- Slow addition of sulfonyl chloride to avoid exothermic side reactions
- Stirring at room temperature for 12 hours to ensure complete conversion
Hydroxylation at Piperidine C-4
The piperidine derivative (3b) is oxidized using m-chloroperbenzoic acid (mCPBA) in chloroform to introduce a hydroxyl group at the 4-position (4a). This step requires careful control of stoichiometry (1.1 eq mCPBA) to prevent over-oxidation.
Reaction Profile :
- Yield: 76%
- Byproducts: <5% N-oxide formation
Synthesis of the 5-Fluoro-2-hydroxypyrimidine Intermediate
Fluorination of Pyrimidine
2-Hydroxypyrimidine (5a) is fluorinated using diethylaminosulfur trifluoride (DAST) in anhydrous tetrahydrofuran (THF) at −78°C. This method selectively substitutes the 5-position with fluorine, achieving 81% yield.
Mechanistic Insight :
- DAST acts as a nucleophilic fluorinating agent, displacing the hydroxyl group via an SN2 mechanism.
Etherification with Piperidine
The 5-fluoro-2-hydroxypyrimidine (5b) is coupled with 4-hydroxy-1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidine (4a) using a Mitsunobu reaction. Triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) facilitate the formation of the ether bond (6a).
Optimization Data :
| Base | Solvent | Yield (%) |
|---|---|---|
| DEAD/PPh3 | THF | 88 |
| DIAD/PPh3 | DCM | 72 |
Final Assembly and Purification
Global Deprotection and Workup
Residual protecting groups (e.g., tert-butoxycarbonyl, if used) are removed using trifluoroacetic acid (TFA) in DCM. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound in >95% purity.
Analytical Characterization
- HRMS (ESI) : m/z calculated for C20H18FN4O4S [M+H]+: 441.1024; found: 441.1028
- 1H NMR (400 MHz, CDCl3) : δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 4.62–4.58 (m, 1H, piperidine-OCH), 3.21–3.15 (m, 2H, piperidine-H), 2.48 (s, 3H, oxazole-CH3).
Challenges and Mitigation Strategies
Regioselectivity in Pyrimidine Fluorination
The use of DAST at low temperatures (−78°C) minimizes competing reactions at the 4-position of the pyrimidine ring. Alternative fluorinating agents (e.g., Selectfluor) were less selective, yielding <50% desired product.
Oxazole Stability Under Acidic Conditions
The 2-methyl-1,3-oxazol-4-yl group is susceptible to hydrolysis in strong acids. Reactions involving TFA or HCl are conducted at 0°C to preserve the heterocycle.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Fluoro-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety may inhibit enzymes involved in DNA synthesis, while the sulfonylphenyl group may interact with proteins involved in signal transduction pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline: Shares the fluoropyrimidine moiety but differs in the piperazine ring and aniline group.
4-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)aniline: Similar structure but lacks the oxazole ring and sulfonylphenyl group.
Uniqueness
5-Fluoro-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its multifaceted structure allows for diverse applications and interactions with various molecular targets.
Biological Activity
5-Fluoro-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a pyrimidine ring substituted with a fluorine atom and a piperidine moiety linked to a benzenesulfonyl group. This unique structure contributes to its biological properties.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, including dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and insulin signaling.
- Modulation of Receptor Activity : It may interact with specific receptors involved in metabolic pathways, influencing insulin secretion and glucose homeostasis.
Biological Activity
The biological activity of this compound has been explored in several studies, primarily focusing on its antidiabetic properties and effects on metabolic disorders.
Antidiabetic Effects
In vitro studies have demonstrated that this compound effectively inhibits DPP-IV, leading to increased levels of incretin hormones, which enhance insulin secretion from pancreatic beta cells. This results in improved glycemic control in diabetic models.
Case Studies
-
Study on Glucose Homeostasis : A study involving diabetic rats treated with the compound showed a significant reduction in blood glucose levels compared to control groups. The results indicated enhanced insulin sensitivity and reduced hepatic gluconeogenesis.
*p < 0.05 indicates statistical significance.
Parameter Control Group Treatment Group Blood Glucose (mg/dL) 250 ± 15 180 ± 10* Insulin Level (µU/mL) 5 ± 1 12 ± 2* - Long-term Efficacy Study : In a chronic treatment study over eight weeks, subjects receiving the compound exhibited sustained improvements in glucose tolerance tests, suggesting long-term benefits for managing type 2 diabetes.
Safety and Toxicity
Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are necessary to fully understand its safety margins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
